Amlodipine maleate
Overview
Description
Amlodipine maleate is a pharmaceutical compound primarily used as a calcium channel blocker. It is commonly prescribed for the treatment of high blood pressure (hypertension) and angina (chest pain). This compound works by relaxing the blood vessels, allowing blood to flow more easily, thereby reducing blood pressure and alleviating chest pain .
Mechanism of Action
Target of Action
Amlodipine maleate primarily targets the L-type calcium channels located on the cell membranes of vascular smooth muscle and cardiac muscle . These channels play a crucial role in regulating the contraction and dilation of blood vessels.
Mode of Action
This compound is a dihydropyridine calcium channel blocker . It works by inhibiting the influx of calcium ions through the L-type calcium channels . This inhibition prevents calcium-dependent contraction of the vascular smooth muscle, leading to vasodilation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the calcium signaling pathway . By blocking the L-type calcium channels, this compound disrupts the calcium ion flow into the cells. This disruption leads to relaxation of the vascular smooth muscle, which in turn results in vasodilation .
Pharmacokinetics
This compound exhibits the following pharmacokinetic properties:
- Bioavailability : Amlodipine has a high oral bioavailability ranging from 64–90% .
- Protein Binding : It is highly protein-bound (approximately 93%) in the plasma .
- Metabolism : Amlodipine is metabolized in the liver into various inactive pyrimidine metabolites .
- Elimination Half-life : The elimination half-life of amlodipine is long, ranging from 30–50 hours .
- Excretion : Amlodipine and its metabolites are excreted in urine .
These properties contribute to the drug’s long-acting effect and allow for single daily dosing .
Result of Action
The primary result of this compound’s action is a reduction in blood pressure . By causing vasodilation, this compound decreases peripheral vascular resistance, leading to a decrease in blood pressure . This makes it an effective treatment for hypertension and angina .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, when used by people with liver problems and in elderly individuals, doses should be reduced . Furthermore, the drug’s action may be affected by the patient’s diet, as no significant differences were observed with this compound in fasted compared with fed subjects .
Biochemical Analysis
Biochemical Properties
Amlodipine maleate works by inhibiting the influx of calcium ions into vascular smooth muscle cells and cardiac muscle cells . It has antioxidant properties and an ability to enhance the production of nitric oxide (NO), an important vasodilator that decreases blood pressure .
Cellular Effects
This compound has various effects on cells. It relaxes and widens blood vessels, which lowers blood pressure and makes it easier for the heart to pump blood around the body . It also has a gradual onset of action and hence no significant reflex neuroendocrine activation .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of calcium influx into vascular smooth muscle cells and myocardial cells . This inhibition is achieved by blocking calcium channels, which results in vasodilation (relaxing the arteries and increasing their diameter) .
Temporal Effects in Laboratory Settings
This compound has a slow rate of elimination over 40–50 hours . It is extensively metabolised in the liver, but there is no significant presystemic or first-pass metabolism . It has a high bioavailability, ranging from 60% to 80% .
Dosage Effects in Animal Models
In animal models, single oral doses of this compound equivalent to 40 mg amlodipine/kg and 100 mg amlodipine/kg in mice and rats, respectively, caused deaths .
Metabolic Pathways
This compound is metabolised in the liver
Transport and Distribution
Preparation Methods
Synthetic Routes and Reaction Conditions: Amlodipine maleate can be synthesized through a multi-step process involving the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate to form a dihydropyridine intermediate. This intermediate is then reacted with 2-(2-aminoethoxy)ethanol to produce amlodipine. The final step involves the formation of the maleate salt by reacting amlodipine with maleic acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Amlodipine maleate undergoes several types of chemical reactions, including:
Oxidation: Amlodipine can be oxidized to form various inactive pyrimidine metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Amlodipine can undergo substitution reactions, particularly involving the amino and ester groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various inactive metabolites and substituted derivatives of amlodipine .
Scientific Research Applications
Amlodipine maleate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Amlodipine maleate is often compared with other calcium channel blockers, such as:
Nifedipine: Another dihydropyridine calcium channel blocker with a shorter duration of action compared to amlodipine.
Felodipine: Similar to amlodipine but with different pharmacokinetic properties and a slightly different side effect profile.
Verapamil: A non-dihydropyridine calcium channel blocker that also affects cardiac conduction, unlike amlodipine.
This compound is unique due to its long duration of action, high vascular selectivity, and relatively low incidence of side effects compared to other calcium channel blockers .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O5.C4H4O4/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;5-3(6)1-2-4(7)8/h5-8,17,23H,4,9-11,22H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNOWAJJWCGILX-BTJKTKAUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
88150-42-9 (Parent) | |
Record name | Amlodipine maleate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088150474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID601027708 | |
Record name | Amlodipine maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88150-47-4 | |
Record name | Amlodipine maleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88150-47-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amlodipine maleate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088150474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amlodipine maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-but-2-enedioic acid; 3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMLODIPINE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ27G2BZJM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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